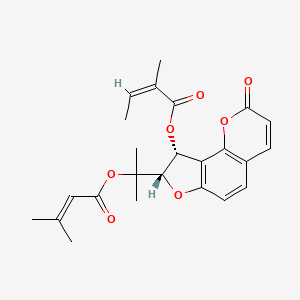
3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is a natural product belonging to the coumarin family. It is derived from the herbs of Angelicae pubescens and has a molecular formula of C24H26O7 with a molecular weight of 426.5 g/mol . This compound is known for its high purity and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves several steps, typically starting with the extraction of the precursor compounds from natural sources such as Angelicae pubescens . The synthetic route may include esterification reactions where angeloyl and senecioyl groups are introduced to the dihydrooroselol core. Reaction conditions often involve the use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods
Industrial production of this compound is generally carried out by high-purity natural products manufacturers. The process involves quality control measures such as HPLC, MS, and NMR to ensure the purity and consistency of the product . The compound is typically stored in a desiccated state at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and for studying the chemical properties of coumarins
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties
Medicine: Explored for its potential therapeutic effects in various medical conditions
Industry: Utilized in the development of natural product-based pharmaceuticals and other industrial applications
Mechanism of Action
The mechanism of action of 3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activities and signaling pathways related to inflammation and oxidative stress . The specific molecular targets and pathways are still under investigation, but initial studies suggest a role in inhibiting pro-inflammatory cytokines and reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
- Angenomalin (CAS#18199-64-9)
- Oroselol (CAS#1891-25-4)
- Columbianetin
Uniqueness
3’-Angeloyloxy-4’-senecioyloxy-2’,3’-dihydrooroselol is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties compared to other coumarins . Its high purity and well-defined chemical structure make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(8S,9R)-8-[2-(3-methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7-/t21-,22+/m1/s1 |
InChI Key |
XAQHSTCVGOTLHK-MKKZQTCBSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)


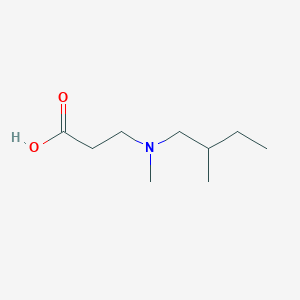
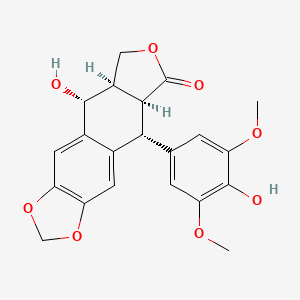

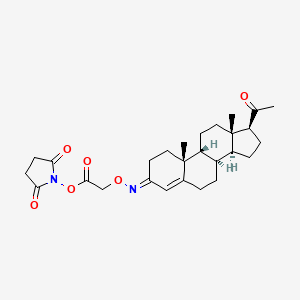
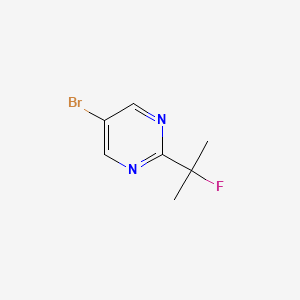
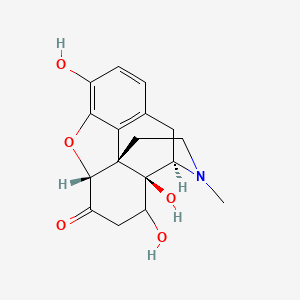
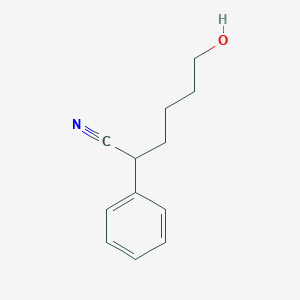
![1-{Pyrazolo[1,5-b]pyridazin-3-yl}methanamine hydrochloride](/img/structure/B13451033.png)


